(1-ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonamide (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17737361
InChI: InChI=1S/C7H13N3O2S/c1-3-10-7(4-6(2)9-10)5-13(8,11)12/h4H,3,5H2,1-2H3,(H2,8,11,12)
SMILES:
Molecular Formula: C7H13N3O2S
Molecular Weight: 203.26 g/mol

(1-ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonamide

CAS No.:

Cat. No.: VC17737361

Molecular Formula: C7H13N3O2S

Molecular Weight: 203.26 g/mol

* For research use only. Not for human or veterinary use.

(1-ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonamide -

Specification

Molecular Formula C7H13N3O2S
Molecular Weight 203.26 g/mol
IUPAC Name (2-ethyl-5-methylpyrazol-3-yl)methanesulfonamide
Standard InChI InChI=1S/C7H13N3O2S/c1-3-10-7(4-6(2)9-10)5-13(8,11)12/h4H,3,5H2,1-2H3,(H2,8,11,12)
Standard InChI Key XOZZCADSYFQZDM-UHFFFAOYSA-N
Canonical SMILES CCN1C(=CC(=N1)C)CS(=O)(=O)N

Introduction

PropertyValueSource
Molecular FormulaC₇H₁₃N₃O₂S
Molecular Weight203.26 g/mol
IUPAC Name(2-ethyl-5-methylpyrazol-3-yl)methanesulfonamide
Canonical SMILESCCN1C(=CC(=N1)C)CS(=O)(=O)N
InChIKeyXOZZCADSYFQZDM-UHFFFAOYSA-N

The pyrazole ring’s planar structure and conjugated π-system facilitate interactions with biological targets, while the sulfonamide group enhances solubility and hydrogen-bonding capacity . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are typically employed for structural validation, though specific spectral data for this compound remain unpublished .

Synthesis and Manufacturing Pathways

The synthesis of (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonamide involves multi-step reactions, often beginning with the formation of the pyrazole core. A common strategy includes:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-diketones or β-ketoesters. For example, ethyl acetoacetate may react with ethyl hydrazinecarboxylate under acidic conditions to yield a 3-methylpyrazole intermediate .

  • Sulfonamide Functionalization: Subsequent sulfonation at the pyrazole’s 3-position using methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine.

  • Ethyl Group Introduction: Alkylation at the pyrazole’s 1-position using ethyl iodide or bromide under basic conditions .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
1Ethyl acetoacetate, hydrazine hydrate, HCl, reflux65%
2MsCl, triethylamine, dichloromethane, 0°C78%
3Ethyl iodide, K₂CO₃, DMF, 80°C82%

Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to maximizing yield and purity. Chromatographic techniques (e.g., silica gel column chromatography) are typically employed for purification .

Chemical Reactivity and Functional Modifications

The compound’s reactivity is dominated by two features:

  • Pyrazole Ring: Susceptible to electrophilic substitution at the 4-position due to electron-rich aromaticity.

  • Sulfonamide Group: Participates in nucleophilic substitutions, particularly at the sulfur atom, enabling derivatization for enhanced bioactivity.

Key Reactions:

  • Nucleophilic Substitution: Reaction with amines or alcohols to replace the sulfonamide’s oxygen atoms, yielding sulfonyl ureas or sulfonate esters.

  • Oxidation: Treatment with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) oxidizes the sulfonamide to sulfonic acid derivatives .

  • Coordination Chemistry: The sulfonamide’s lone pairs enable complexation with transition metals (e.g., Cu²⁺, Zn²⁺), relevant for catalytic applications.

Compound ClassActivityMechanismReference
Triarylpyrazole-sulfonamidesCOX-2 inhibition (IC₅₀: 0.8 µM)PGE₂ suppression in macrophages
Carbazole-sulfonamidesAnticancer (GI₅₀: 12 µM vs. HeLa)Tubulin polymerization inhibition
Pyrazole-trifluoromethyl derivativesAntiviral (EC₅₀: 5 nM vs. HSV-1)Viral polymerase inhibition

The sulfonamide moiety enhances target binding via hydrogen bonding with enzyme active sites (e.g., cyclooxygenase-2, viral proteases) . Molecular docking studies suggest that (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonamide could inhibit inflammatory mediators like nitric oxide synthase (NOS) through similar interactions .

Future Research Directions

  • Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic stability in preclinical models.

  • Structure-Activity Relationships (SAR): Synthesize analogs with varied alkyl chains (e.g., propyl, isopropyl) to optimize target affinity.

  • Toxicological Profiling: Assess acute and chronic toxicity in rodent models to establish safety margins.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator